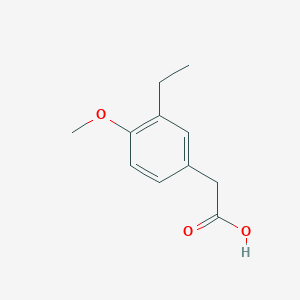

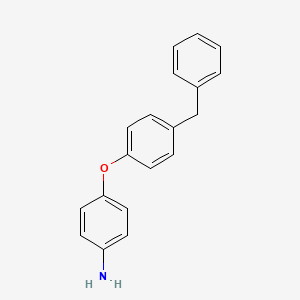

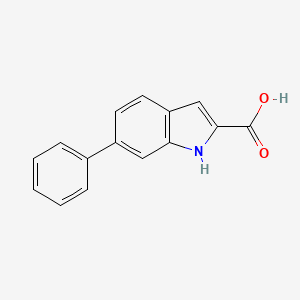

2-(3-Ethyl-4-methoxyphenyl)acetic acid

Overview

Description

“2-(3-Ethyl-4-methoxyphenyl)acetic acid” is a compound that falls under the category of monocarboxylic acids . It is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .

Synthesis Analysis

The synthesis of similar compounds involves various processes. For instance, the synthesis of “ETHYL-4-(DIMETHYLAMINO)-2-(4-METHOXYPHENYL)” involves processes like the use of IR (Neat, cm-1), 1H NMR (60 MHz, δ ppm, CDCl3), and 13C NMR (15 MHz, δ ppm, CDCl3) .Chemical Reactions Analysis

Carboxylic acids like “2-(3-Ethyl-4-methoxyphenyl)acetic acid” donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .Scientific Research Applications

Environmental Monitoring and Degradation

One significant area of research involves the environmental impact and degradation processes of chemically related compounds. For instance, studies on the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) have provided insights into the environmental monitoring and degradation pathways of chlorophenoxy acids, highlighting the importance of understanding such compounds' fate in natural settings (Zuanazzi et al., 2020). This research underlines the significance of tracking the environmental presence and transformation products of synthetic chemicals, offering a framework that could be adapted for studying 2-(3-Ethyl-4-methoxyphenyl)acetic acid and its environmental implications.

Advanced Oxidation Processes

The degradation and treatment of pharmaceuticals and organic pollutants using advanced oxidation processes (AOPs) is another pertinent research domain. For example, the study on acetaminophen degradation by AOPs sheds light on the mechanisms and by-products of pharmaceutical compound breakdown, providing a template for investigating how related compounds, possibly including 2-(3-Ethyl-4-methoxyphenyl)acetic acid, undergo similar processes (Qutob et al., 2022). These insights are crucial for designing treatment strategies for removing such compounds from water sources, contributing to environmental safety and public health.

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of organic compounds, such as ethyl tert-butyl ether (ETBE), offers valuable lessons on microbial degradation pathways and the impact of structural elements on the biodegradability of organic pollutants (Thornton et al., 2020). Understanding the microbial interactions and environmental conditions that facilitate the breakdown of compounds like 2-(3-Ethyl-4-methoxyphenyl)acetic acid can inform bioremediation strategies and the development of more environmentally benign chemicals.

Safety And Hazards

“2-(3-Ethyl-4-methoxyphenyl)acetic acid” may have similar safety and hazards to “4-METHOXYPHENYLACETIC ACID”, which severely irritates skin and eyes and may be toxic by ingestion . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

2-(3-ethyl-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-9-6-8(7-11(12)13)4-5-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYBUKKCSRDCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethyl-4-methoxyphenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)

![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)

![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)

![2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine](/img/structure/B3133157.png)

![N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3133161.png)